molecular formula C19H20N6O2S2 B2564292 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852145-07-4

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2564292
CAS No.: 852145-07-4
M. Wt: 428.53
InChI Key: UEBWUZQADHBAFY-UHFFFAOYSA-N
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Description

This compound is a novel heterocyclic derivative featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 2-methoxyethyl chain at position 2. The thioacetamide bridge links the triazole moiety to a 4-methylthiazol-2-yl group, forming a structurally complex molecule. The 4-methylthiazole acetamide terminus may influence target specificity, particularly in enzyme inhibition or receptor binding contexts. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with strategies for optimizing bioactivity and pharmacokinetics in heterocyclic drug discovery .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S2/c1-12-10-28-18(21-12)22-16(26)11-29-19-24-23-17(25(19)7-8-27-2)14-9-20-15-6-4-3-5-13(14)15/h3-6,9-10,20H,7-8,11H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBWUZQADHBAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that integrates several bioactive moieties. Its structure includes an indole ring, a triazole moiety, and a thioether linkage, which collectively contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C19H20N6O2S2C_{19}H_{20}N_{6}O_{2}S_{2}, with a molecular weight of approximately 416.52 g/mol. The presence of the indole and triazole rings is significant as these structures are known for their interactions with various biological targets.

Component Description
Indole RingAssociated with various biological activities, including serotonin receptor interactions.
Triazole MoietyKnown for enzyme inhibition properties, particularly against cytochrome P450 enzymes.
Thioether LinkageEnhances solubility and bioavailability of the compound.

Anticancer Properties

Research indicates that compounds containing triazole and indole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit cancer cell proliferation and migration in various human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

The synthesized derivatives of 1,2,4-triazoles bearing thioether linkages have demonstrated promising cytotoxicity profiles. For example:

  • Compound A : Exhibited IC50 values of 6.2 μM against HCT-116 colon carcinoma cells.
  • Compound B : Showed IC50 values of 27.3 μM against T47D breast cancer cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The triazole moiety can inhibit cytochrome P450 enzymes involved in drug metabolism, potentially increasing the efficacy of co-administered drugs.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Metastasis Inhibition : The compound has been tested for its ability to inhibit cell migration using wound healing assays .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on Triazole Derivatives : A series of triazole-thiol derivatives were synthesized and evaluated for their anticancer properties. The most active compounds were identified based on their ability to inhibit cell migration and induce cytotoxicity in vitro .
  • In Vivo Studies : In animal models, similar compounds showed reduced tumor growth and enhanced survival rates when administered alongside conventional chemotherapy agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Core Structure Key Substituents Synthetic Highlights Reported Activities/Properties References
Target Compound:
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
1,2,4-Triazole - 5-position: 1H-indol-3-yl
- 4-position: 2-methoxyethyl
- Thioacetamide: 4-methylthiazol-2-yl
Likely involves cyclization of thiosemicarbazides or oxidative coupling of thiol intermediates. Hypothesized enhanced solubility and target engagement due to substituent design. N/A
C24H25N7O2S2
(N-(2-(4-(dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-(5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-ylthio)acetamide)
Thiazolidinone + 1,2,4-triazole - 2-methylindole
- 4-(dimethylamino)phenyl thiazolidinone
Condensation of thiosemicarbazides with ketones or aldehydes. No explicit bioactivity data; structural focus on indole-triazole synergy.
2-[(5-Benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide 1,2,4-Triazole - 5-benzyl
- 4-methyl
- Acetamide: 4-methoxyphenyl
Nucleophilic substitution of triazole-thiols with chloroacetamides. Demonstrates substituent-dependent solubility and aryl binding preferences.
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide 1,2,4-Triazole - 4-allyl
- 5-thiophen-2-yl
- Acetamide: naphthyl
Alkylation of triazole-thiols followed by acetamide coupling. Enhanced lipophilicity from naphthyl group; potential for π-stacking.
2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)acetamide 1,2,4-Triazole + pyrimidine - 5-amino-triazole
- 5-fluoroindole
- Pyrimidine-amino moiety
Multi-step coupling involving hydrazonoyl halides and active methylene compounds. Fluorinated indole may enhance metabolic stability and CNS penetration.

Key Structural and Functional Insights :

Core Heterocycle Variations :

  • The target compound’s 1,2,4-triazole core is shared with many analogs (e.g., ), but differs from 1,3,4-oxadiazoles (e.g., ) or thiadiazoles (e.g., ). Triazoles generally exhibit greater metabolic stability than oxadiazoles, making them preferable in drug design .

Substituent Effects: The 2-methoxyethyl group at position 4 of the triazole in the target compound contrasts with methyl (), allyl (), or benzyl () substituents in analogs. This group likely improves aqueous solubility compared to lipophilic alternatives.

Indole Modifications :

  • The unsubstituted indole at position 5 in the target compound differs from 2-methylindole () or 5-fluoroindole (). Fluorination or alkylation can modulate electronic properties and bioavailability .

Synthetic Methodologies: Synthesis of the target compound may parallel routes in , involving cyclization of thiosemicarbazides or coupling of pre-formed triazole-thiols with chloroacetamides. highlights the use of active methylene compounds and hydrazonoyl halides for analogous heterocycles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for high yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with the condensation of 1H-indole-3-carbaldehyde with thiosemicarbazide to form the triazole core. Subsequent alkylation with 2-methoxyethyl bromide introduces the 2-methoxyethyl substituent. Thioether formation via nucleophilic substitution with a thioacetamide intermediate (e.g., N-(4-methylthiazol-2-yl)chloroacetamide) completes the synthesis .
  • Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance reaction rates. Monitor purity via TLC and confirm intermediates via 1H^1H-NMR. Recrystallization from ethanol or acetonitrile improves final product purity .

Q. How can structural confirmation and purity of this compound be reliably achieved?

  • Analytical techniques :

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and connectivity. IR spectroscopy confirms functional groups (e.g., C=O at ~1680 cm1^{-1}, S-H absence at ~2550 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~505.2 g/mol) and rule out byproducts .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Recommended assays :

  • Anticancer : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial : Broth microdilution for MIC against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or cytochrome P450 isoforms to explore mechanism .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Key findings :

  • Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO or PEG-400 for stock solutions. Stable in ethanol at 4°C for >1 month .
  • pH stability : Degrades in strong acidic/basic conditions (pH <3 or >10). Neutral buffers (pH 6–8) recommended for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified indole (e.g., 5-fluoroindole), triazole (e.g., 4-ethyl substitution), or thiazole moieties (e.g., 4-ethoxy group). Compare IC50_{50} values to identify pharmacophores .
  • Computational SAR : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or tubulin. Validate with MD simulations to assess binding stability .

Q. What molecular docking strategies can elucidate the compound’s mechanism of action?

  • Protocol :

  • Target selection : Prioritize proteins with structural homology to known triazole/indole targets (e.g., tubulin β-III, COX-2). Retrieve PDB structures (e.g., 1SA0 for tubulin).
  • Docking parameters : Apply Lamarckian GA in AutoDock. Set grid boxes to cover active sites (e.g., 60×60×60 Å). Analyze binding poses for hydrogen bonds with methoxyethyl or thioether groups .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolism) be evaluated preclinically?

  • In vitro ADME :

  • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption.
  • Microsomal stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS.
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

Q. How should contradictory bioactivity data between analogs be resolved?

  • Troubleshooting framework :

  • Data validation : Repeat assays with standardized protocols (e.g., ATP-based viability assays vs. MTT).
  • Structural confirmation : Re-analyze discrepant analogs via 1H^1H-NMR to rule out synthesis errors.
  • Target profiling : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target effects .

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